
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.
-
Pictet-Spengler Reaction
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Intermediate: Tetrahydroisoquinoline
-
Chlorination
Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)
Conditions: Basic medium, typically using sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Basic or acidic medium
Products: Oxidized derivatives, such as quinolinones
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced derivatives, such as tetrahydroisoquinolines
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols)
Products: Substituted isoquinolines
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures
科学的研究の応用
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used in the development of bioactive molecules and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
- Applied in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interacting with Receptors
- Binding to cellular receptors and influencing signal transduction pathways.
- Altering receptor activity to produce therapeutic effects.
-
Modulating Gene Expression
- Affecting the expression of genes involved in various biological processes.
- Regulating gene expression to achieve specific outcomes.
類似化合物との比較
2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:
-
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the chlorine atom at the sixth position.
- May exhibit different chemical and biological properties.
-
6-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- Lacks the benzyl group at the second position.
- May have distinct reactivity and applications.
-
2-Benzyl-6-chloroisoquinoline
- Lacks the dihydroisoquinolinone core.
- May possess unique chemical and biological characteristics.
特性
CAS番号 |
89097-79-0 |
|---|---|
分子式 |
C16H14ClNO |
分子量 |
271.74 g/mol |
IUPAC名 |
2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChIキー |
ROWPRXGFODHMBU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


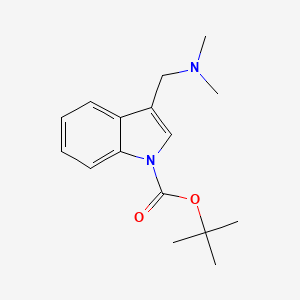
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)
![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)
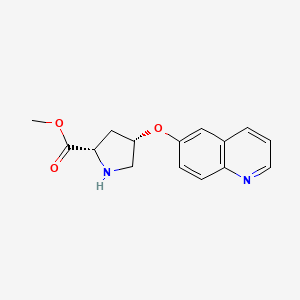

![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)
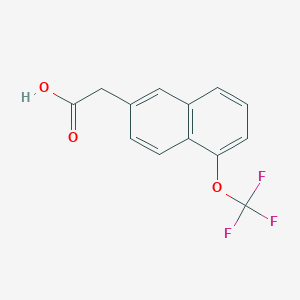

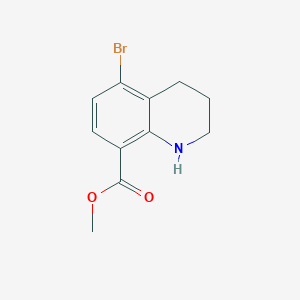
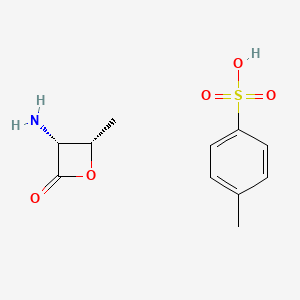


![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
